molecular formula C15H14O3S B12847269 1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone

1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone

Cat. No.: B12847269
M. Wt: 274.3 g/mol
InChI Key: FSMWTKCDUHHXDO-UHFFFAOYSA-N
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Description

1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-2-yl] ethanone is an organic compound with the molecular formula C15H14O3S It is characterized by the presence of a biphenyl structure substituted with a methylsulfonyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-2-yl] ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-2-yl] ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-2-yl] ethanone is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-2-yl] ethanone can be compared with other similar compounds, such as:

    1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] ethanone: This compound has a similar structure but differs in the position of the ethanone group.

    1-(4′-Methyl[1,1′-biphenyl]-4-yl)ethanone: Another related compound with a methyl group instead of a methylsulfonyl group.

The uniqueness of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-2-yl] ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

1-[2-(4-methylsulfonylphenyl)phenyl]ethanone

InChI

InChI=1S/C15H14O3S/c1-11(16)14-5-3-4-6-15(14)12-7-9-13(10-8-12)19(2,17)18/h3-10H,1-2H3

InChI Key

FSMWTKCDUHHXDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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